Methyl 6-hydroxybenzothiazole-2-carboxylate
Overview
Description
Methyl 6-hydroxybenzothiazole-2-carboxylate is a compound that can be related to various benzothiazole derivatives, which are of interest due to their diverse biological activities and potential applications in material science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and their properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, the synthesis of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles was achieved by introducing a 3-pyridylmethyl group into the 2-amino group or the benzene ring of 2-amino-6-hydroxybenzothiazoles, which resulted in compounds with dual inhibitory activity against certain enzymes . Similarly, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides . These methods could potentially be adapted for the synthesis of methyl 6-hydroxybenzothiazole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal and molecular structure of a benzothiazolyl azo derivative was determined using single-crystal X-ray diffraction and supported by NMR and DFT calculations . Similarly, the crystal structures of substituted amidino-benzothiazoles were determined by X-ray analysis . These techniques could be applied to determine the molecular structure of methyl 6-hydroxybenzothiazole-2-carboxylate.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the case of benzothiazolyl azo derivatives . The reactivity of the benzothiazole ring can also be exploited for the integration with other chromophores or functional groups, as seen in the creation of novel dihydroxyindole derivatives with metal chelation properties . The chemical reactivity of methyl 6-hydroxybenzothiazole-2-carboxylate would likely be influenced by the hydroxy and carboxylate groups, which could participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents present on the ring system. For instance, the introduction of a 3-pyridylmethyl group significantly affected the inhibitory activity of the synthesized compounds against certain enzymes . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure, as seen in the case of methyl 4-hydroxybenzoate, where intermolecular hydrogen bonding played a role in the crystal packing . The properties of methyl 6-hydroxybenzothiazole-2-carboxylate would need to be determined experimentally, but it is likely that the hydroxy group would contribute to hydrogen bonding and solubility in polar solvents.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 6-hydroxybenzothiazole-2-carboxylate is a compound with diverse applications in chemical synthesis. A key study by Meroni et al. (2009) demonstrates its use in synthesizing 2-substituted-6-hydroxy and 6-methoxybenzothiazoles, derived from ethyl 6-hydroxybenzothiazole-2-carboxylate, which is itself obtained from 1,4-benzoquinone. This synthesis is significant for exploring benzothiazole derivatives with potential applications in material science and pharmacology (Meroni, Rajabi, Ciana, Maggi, & Santaniello, 2009).
Biological Properties and Applications
Methyl 6-hydroxybenzothiazole-2-carboxylate and its derivatives have been investigated for their biological properties. For instance, Kashiyama et al. (1999) explored the conversion of 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms into C- and N-hydroxylated derivatives. This study is crucial in understanding the metabolic oxidation and antitumor properties of these compounds, providing insight into their selective growth inhibitory effects against specific human cancer cell lines (Kashiyama, Hutchinson, Chua, Stinson, Phillips, Kaur, Sausville, Bradshaw, Westwell, & Stevens, 1999).
Enhancement of Chemiluminescence
The compound has also been studied for its role in enhancing chemiluminescent reactions. Thorpe et al. (1985) found that derivatives like 6-hydroxybenzothiazole significantly enhance light emission in certain chemiluminescent reactions catalyzed by horseradish peroxidase. This enhancement is crucial for improving the sensitivity and detection limits of various biochemical assays (Thorpe, Kricka, Gillespie, Moseley, Amess, Baggett, & Whitehead, 1985).
Fluorescence Properties
A 2020 study by Jadhav et al. focuses on the fluorescence properties of 2-Cyano-6-hydroxybenzothiazole, a related compound. They characterized it through various spectroscopic techniques, highlighting its potential as a fluorescent probe due to its unique photoacid and photobase character, which allows modulation of fluorescence through solvent and acidity changes. This property can be crucial for designing sensitive and versatile fluorescent probes in chemical and biological imaging (Jadhav, Carreira-Blanco, Fernández, González Fernández, Malkhede, Mosquera, Ríos Rodríguez, & Rodríguez-Prieto, 2020).
properties
IUPAC Name |
methyl 6-hydroxy-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-3-2-5(11)4-7(6)14-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSSOCLICUPGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxybenzothiazole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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